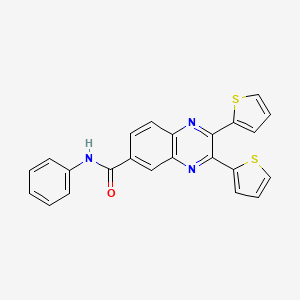![molecular formula C19H29NO5 B5176387 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate, also known as IPP, is a chemical compound that has gained attention due to its potential applications in scientific research. The compound is a piperidine derivative, and its unique chemical structure has led to its investigation as a potential tool for studying various biological processes. In
科学的研究の応用
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been investigated for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to bind to nAChRs with high affinity, making it a useful tool for studying the structure and function of these receptors.
In addition to its use in studying nAChRs, 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has also been investigated for its potential as a therapeutic agent. Studies have shown that 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has analgesic effects in animal models of pain, suggesting that it may be a useful tool for developing new pain medications.
作用機序
The mechanism of action of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is complex and not fully understood. 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is thought to bind to nAChRs and modulate their activity. This modulation can lead to changes in neurotransmitter release and neuronal excitability, which may underlie its analgesic effects.
Biochemical and Physiological Effects:
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic effects, 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to have effects on learning and memory in animal models, suggesting that it may be a useful tool for studying cognitive processes.
実験室実験の利点と制限
One advantage of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is its high affinity for nAChRs, which makes it a useful tool for studying these receptors. Additionally, its analgesic and anticonvulsant effects make it a useful tool for studying pain and epilepsy.
One limitation of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is its potential toxicity. Studies have shown that high doses of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate can cause seizures and other adverse effects in animals. This toxicity limits its use in certain types of experiments and underscores the need for caution when working with this compound.
将来の方向性
There are many potential future directions for research on 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate. One area of interest is its potential as a therapeutic agent for pain and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and its effects on cognitive processes. Finally, studies are needed to determine the safety and toxicity of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate in humans, which will be important for its potential use as a therapeutic agent.
合成法
The synthesis of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate involves the reaction of 3-(3-isopropylphenoxy)propylamine with oxalic acid. The reaction yields 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate in the form of an oxalate salt. The synthesis method has been optimized to increase the yield of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate and reduce impurities in the final product.
特性
IUPAC Name |
oxalic acid;1-[3-(3-propan-2-ylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15(2)16-8-6-9-17(14-16)19-13-7-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h6,8-9,14-15H,3-5,7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIOKOLHVLCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)
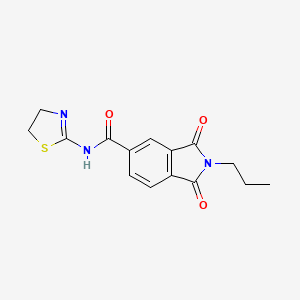
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
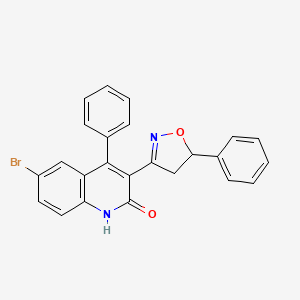
![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
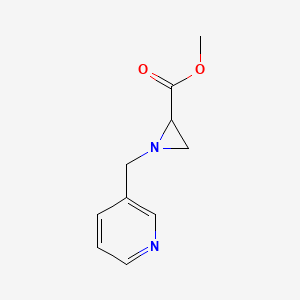
![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)
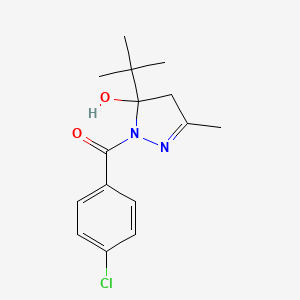
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)
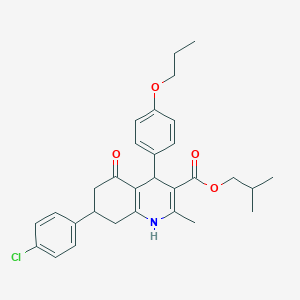
![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)
